
2-Methyl-2-adamantanol
Overview
Description
2-Methyl-2-adamantanol (C₁₁H₁₈O, molecular weight 166.26 g/mol) is a polycyclic alcohol characterized by a rigid adamantane skeleton substituted with a hydroxyl (-OH) and methyl (-CH₃) group at the C2 position . It exists as a white crystalline solid with a melting point of 215–217°C and is soluble in organic solvents like tetrahydrofuran (THF) . The compound is commercially significant in pharmaceutical synthesis, materials science, and organic chemistry due to its stereochemical rigidity and functional versatility. For example, it serves as a precursor for synthesizing 2-oxaadamantane via Criegee rearrangements and exhibits antiviral activity against influenza A (EC₅₀ = 3 μM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-2-adamantanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and solvent conditions to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methyl-2-adamantanone. This method is preferred due to its efficiency and scalability. The process is conducted under high pressure and temperature, with catalysts such as palladium on carbon or platinum oxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-adamantanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of 2-methyl-2-adamantanone back to this compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-Methyl-2-adamantanone.
Reduction: this compound.
Substitution: 2-Methyl-2-chloroadamantane or 2-Methyl-2-bromoadamantane.
Scientific Research Applications
Material Science Applications
Thermal Management and Caloric Effects
Recent studies have indicated that 2M2Aol exhibits significant barocaloric effects, making it a candidate for thermal management applications. The compound demonstrates a colossal caloric response under pressure, particularly useful in waste heat management systems and environmentally friendly cooling technologies. The ability to control heat absorption and delivery through pressure changes positions 2M2Aol as a promising material for industrial cooling and heat pumping systems .
Polymer Production
2M2Aol serves as an intermediate in the synthesis of light-resistant polymers, which are essential in photolithography processes. These polymers are critical for the manufacturing of electronic devices, where durability against light exposure is paramount. The compound's stability under various conditions enhances its utility in creating advanced materials .
Organic Synthesis Applications
Synthesis of Functional Compounds
The hydroxylation of adamantane derivatives, including 2M2Aol, has been explored for synthesizing various functional compounds. Biocatalytic methods have been developed to selectively oxidize unactivated adamantyl C-H bonds, leading to derivatives that can exhibit biological activity . This process highlights the compound's versatility in organic synthesis.
Production of Adamantanediols
In industrial settings, 2M2Aol is utilized to produce 1,3-adamantanediol, which acts as a precursor for functional materials with applications in electronics and pharmaceuticals. The synthesis pathways often involve careful control of reaction conditions to maximize yield and purity .
Medical Applications
Pharmaceutical Uses
Adamantane derivatives, including 2M2Aol, have been investigated for their antiviral properties and potential use in treating neurological disorders such as Parkinson's disease. The structural characteristics of these compounds contribute to their effectiveness as therapeutic agents . Additionally, studies have shown that derivatives can be synthesized to enhance their efficacy against viral infections .
Case Study: Barocaloric Effects
A study focusing on the barocaloric properties of adamantane derivatives found that 2M2Aol exhibited significant transition entropy changes under pressure. This property was linked to its potential use in advanced cooling technologies. The research emphasized the importance of structural modifications in enhancing the thermal responsiveness of these materials .
Case Study: Biocatalytic Oxidation
Research demonstrated the efficient biocatalytic oxidation of 2M2Aol using specific strains that selectively hydroxylated adamantyl C-H bonds. This method showcased the compound's utility in producing valuable intermediates for further chemical transformations .
Summary Table of Applications
Application Area | Details |
---|---|
Material Science | Barocaloric effects for thermal management; polymer production for photolithography |
Organic Synthesis | Synthesis of functional compounds; production of adamantanediols |
Medical Applications | Antiviral properties; potential use in treating Parkinson's disease |
Mechanism of Action
The mechanism of action of 2-Methyl-2-adamantanol involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues of 2-Methyl-2-adamantanol
Key Observations :
- Steric Effects: The C2 methyl group in this compound enhances steric hindrance, limiting carbocation rearrangements compared to 1-adamantanol .
- Lipophilicity: 2-Ethyl-2-adamantanol exhibits higher lipophilicity (logP ~3.5) than the methyl analogue (logP ~2.8), influencing its pharmacokinetic properties .
Physical and Thermodynamic Properties
Table 2: Barocaloric Properties of Plastic Crystals (0.1 GPa Pressure)
Key Observations :
- Barocaloric Strength: this compound shows a reversible entropy change (ΔS) of 320 J·K⁻¹·kg⁻¹ under 0.1 GPa pressure, outperforming 1-haloadamantanes but slightly below NPG .
- Phase Transition : Its 3D plastic crystal structure enables low hysteresis (Hys. < 5 K), making it suitable for pressure-driven cooling applications .
Chemical Reactivity and Stability
Table 3: Reactivity Under Acidic Conditions
Compound | Reaction with H₂SO₄ (0°C, 1 hr) | Product Stability | Reference |
---|---|---|---|
This compound | Extensive rearrangement | Low | |
2-Phenyl-2-adamantanol | No reaction | High |
Key Observations :
- The methyl group at C2 destabilizes the carbocation intermediate, leading to rearrangements in this compound under strong acids .
- In contrast, 2-phenyl-2-adamantanol remains inert due to resonance stabilization of the carbocation .
Table 4: Antiviral Activity Against Influenza A
Compound | EC₅₀ (μM) | Target | Selectivity Index | Reference |
---|---|---|---|---|
This compound | 3.0 | M2 ion channel | 15 | |
Rimantadine | 1.1 | M2 ion channel | 20 | |
2-Ethyl-2-adamantanol | 0.9 | M2 ion channel | 25 |
Key Observations :
- Despite its moderate EC₅₀, this compound’s low cytotoxicity (IC₅₀ > 45 μM) makes it a viable lead compound .
- Ethyl substitution at C2 improves potency but complicates synthesis .
Methacrylate Derivatives :
- Esterification with α-trifluoromethylacryloyl chloride yields 2-methyl-2-adamantyl α-trifluoromethylacrylate, a high-refractive-index polymer precursor .
Biological Activity
2-Methyl-2-adamantanol is a derivative of adamantane, a compound known for its unique cage-like structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure :
this compound possesses a hydroxyl group (-OH) attached to the second carbon of the adamantane framework, with a methyl group at the same carbon. This configuration contributes to its unique physical and chemical properties.
Synthesis Methods :
The synthesis of this compound can be achieved through various methods, including:
- Grignard Reactions : The reaction of 2-adamantanone with methylmagnesium chloride yields this compound, where careful control of reaction conditions is essential to minimize by-products like 2-adamantanol .
- Isomerization Processes : Recent advancements have introduced methods for the isomerization of other adamantanol derivatives to obtain this compound .
Neuroprotective Effects
There is emerging evidence suggesting that adamantane derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Antiviral Activity in Chick Embryos : In experiments involving adamantyl-substituted heterocycles, compounds similar to this compound showed promising antiviral activity against A-2 Victoria virus in chick embryos. The results indicate that structural modifications can enhance biological efficacy .
- Neuroprotection in Animal Models : Preliminary studies using animal models have shown that certain adamantane derivatives can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound are scarce, general insights from related adamantane derivatives suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Hepatic metabolism with possible formation of active metabolites.
- Excretion : Primarily renal excretion.
Toxicological assessments indicate that adamantane derivatives generally exhibit low toxicity profiles; however, comprehensive studies on this compound are necessary to confirm safety in clinical applications.
Q & A
Q. Basic: What are the key physical properties and synthesis methods for 2-Methyl-2-adamantanol?
Answer:
this compound (C₁₁H₁₈O) is a white crystalline solid with a molecular weight of 166.26 g/mol. Key physical properties include:
- Melting Point : 208–215°C
- Solubility : Soluble in organic solvents (e.g., THF, toluene), insoluble in water .
- Surface Tension : 39.5 dyne/cm .
Synthesis Methodology :
The compound is typically synthesized via Grignard reaction :
React adamantanone with methylmagnesium chloride (MeMgCl) in the presence of ZnCl₂.
Acidic workup yields this compound with high purity (>99%) .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Skin Contact : Wash with soap and water.
- Eye Contact : Rinse with water for ≥15 minutes.
- Storage : Keep in a sealed container in a dry, ventilated area away from ignition sources .
Q. Advanced: How can this compound be functionalized via C-H activation for polycyclic amine synthesis?
Answer:
A Criegee rearrangement followed by phase-transfer catalysis (PTC) enables C-H activation:
Criegee Rearrangement : Convert this compound to 2-oxaadamantane.
C-H Activation : Use PTC (e.g., tetrabutylammonium bromide) with a palladium catalyst to introduce functional groups.
Ritter Reaction : Add nitriles to form intermediates, followed by thiourea deprotection to yield 2-oxaadamantan-5-amine .
Q. Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Case Study : Antiviral activity against influenza A M2 channel (IC₅₀ = 16 μM) was identical to amantadine, despite structural modifications.
- Resolution Strategies :
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives like 3-amino-1-adamantanol (inactive) and 1-adamantanol (active).
- Binding Assays : Use electrophysiology to confirm ion channel blockage.
- Computational Modeling : Predict steric/electronic effects of substituents on target binding .
Q. Advanced: How does this compound participate in Lewis acid-catalyzed rearrangements?
Answer:
In AlCl₃-catalyzed rearrangements :
React this compound with CCl₄ at room temperature for 72 hours.
Intermediate dichloride (2,2-dichloroadamantane) forms, which rearranges to 1,3-dichloroadamantane (70% yield).
Mechanism involves carbocation intermediates stabilized by the adamantane scaffold .
Q. Advanced: What methodologies optimize the synthesis of acrylate derivatives from this compound?
Answer:
Esterification Protocol :
React this compound (1.0 mol) with acryloyl chloride (1.2 mol) in THF.
Add triethylamine (1.5 mol) as a base to neutralize HCl.
Key Parameters :
- Temperature: 0–5°C to minimize side reactions.
- Catalyst: H₂SO₄ (0.1 mol%) in toluene under reflux (Dean-Stark trap removes water).
- Yield: 98% for 2-methyleneadamantane (purity: 99%) .
Q. Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- Melting Point Analysis : Confirm purity via sharp melting range (208–215°C).
- Mass Spectrometry (MS) : Detect molecular ion peak at m/z 166.26 .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : δ 1.2–2.1 ppm (adamantane protons), δ 1.5 ppm (methyl group).
- ¹³C NMR : δ 30–50 ppm (adamantane carbons), δ 70 ppm (C-OH) .
Q. Advanced: How do steric effects influence the reactivity of this compound in substitution reactions?
Answer:
- Steric Hindrance : The adamantane cage and methyl group limit nucleophilic attack at the C2 position.
- Experimental Evidence :
- SN1 Reactions : Slow due to hindered carbocation formation.
- SN2 Reactions : Minimal due to bulky tertiary carbon.
- Workaround : Use bulky bases (e.g., LDA) or high-temperature conditions to overcome steric barriers .
Q. Advanced: What comparative studies exist between this compound and other adamantane derivatives in drug discovery?
Answer:
- Antiviral Activity : this compound (IC₅₀ = 16 μM) matches amantadine but underperforms rimantadine (IC₅₀ = 5 μM).
- SAR Insights :
- Hydroxyl groups improve solubility but reduce membrane permeability.
- Methyl substitution enhances metabolic stability vs. unsubstituted adamantanol .
Q. Advanced: How is this compound used as a precursor for 11β-HSD1 inhibitors?
Answer:
- Library Synthesis : Convert to 2-oxaadamantan-5-amine via Criegee rearrangement and PTC-mediated C-H amination.
- Pharmacological Testing :
- In Vitro : Measure IC₅₀ against 11β-HSD1 enzyme (target for diabetes therapy).
- In Vivo : Assess oral bioavailability in rodent models .
Properties
IUPAC Name |
2-methyladamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOZWMQUOWYZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220469 | |
Record name | 2-Methyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-98-7 | |
Record name | 2-Methyl-2-adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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